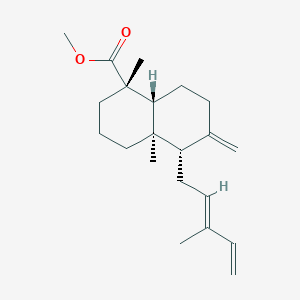

Methyl trans-communate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl trans-communate: is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired structure. The synthesis involves multiple steps, including epoxidation and selective degradation .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Methyl trans-communate undergoes various chemical reactions, including:

Oxidation: Epoxidation using m-chloroperoxybenzoic acid (mCPBA) to form epoxides.

Reduction: Reduction of carboxylic acids to alcohols.

Substitution: Substitution reactions involving halides and other nucleophiles.

Common Reagents and Conditions:

Oxidation: mCPBA for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids.

Substitution: Methyl iodide for methylation reactions.

Major Products:

Epoxides: Formed from the epoxidation of double bonds.

Alcohols: Resulting from the reduction of carboxylic acids.

Substituted Compounds: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Biology

Biosensing and Therapeutics

Methyl trans-communate plays a role in synthetic biology, particularly in the development of biosensors and therapeutic agents. Its ability to interact with biological systems allows for the engineering of biosensing circuits that can detect environmental changes and respond accordingly. For instance, engineered cells can utilize this compound as a signaling molecule to trigger specific responses based on external stimuli .

Case Study: Engineered Biosensors

A study demonstrated the use of this compound in biosensing applications where engineered bacteria could detect pollutants and respond by producing measurable signals. This showcases its potential for environmental monitoring and bioremediation .

Pharmaceutical Development

This compound is being investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Methylation reactions involving this compound can enhance the pharmacological properties of drugs by improving their solubility and bioavailability.

Data Table: Methylation Reactions Involving this compound

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| O-Methylation | Phenolic compounds | Methyl ethers | 85 |

| N-Methylation | Amines | Methylated amines | 90 |

| C-Methylation | Ketones | Methylated ketones | 75 |

Agricultural Applications

In agriculture, this compound has been explored for its potential use as a biopesticide and growth enhancer. Its natural origin and effectiveness against various pests make it an attractive alternative to synthetic pesticides.

Case Study: Biopesticide Efficacy

Research has shown that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by over 60% when applied at optimal concentrations .

Material Science

This compound is also utilized in the synthesis of polymers and other materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and durability.

Data Table: Polymer Compositions Using this compound

| Polymer Type | Composition | Properties Enhanced |

|---|---|---|

| Polyesters | This compound + PLA | Increased tensile strength |

| Biodegradable Plastics | This compound + PHA | Improved biodegradability |

Wirkmechanismus

The mechanism of action of Methyl trans-communate involves its interaction with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes . Its antitumoral effects could be related to its ability to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Methyl trans-Communate: Another derivative of communic acids with similar biological activities.

Mirceo Communic Acid: A regioisomer of communic acids with different double bond positions.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and reactivity in chemical reactions .

Eigenschaften

CAS-Nummer |

15798-13-7 |

|---|---|

Molekularformel |

C21H32O2 |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |

InChI-Schlüssel |

WYJKGKPQXWDIQP-BRUWWATDSA-N |

SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Isomerische SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |

Kanonische SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.